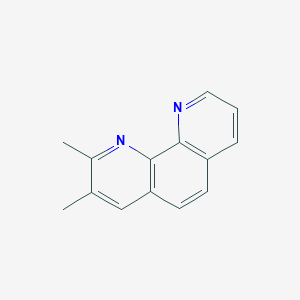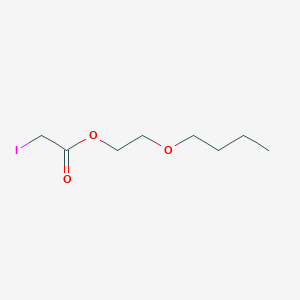
2-Butoxyethyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of an iodoacetate group attached to a 2-butoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl iodoacetate typically involves the reaction of 2-butoxyethanol with iodoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
2-Butoxyethanol+Iodoacetic acid→2-Butoxyethyl iodoacetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification reactions. This method involves the use of a solid acid catalyst and is carried out at elevated temperatures (70 to 150°C). The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification to recover unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl iodoacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-butoxyethanol and iodoacetic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Butoxyethyl iodoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those targeting glycolytic enzymes.
Industry: Utilized as a solvent and in the production of various industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 2-Butoxyethyl iodoacetate involves the alkylation of thiol groups in proteins. This compound can irreversibly inhibit enzymes by modifying cysteine residues, particularly in glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts glycolysis, leading to reduced energy production in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol acetate: Similar in structure but lacks the iodo group.
Iodoacetamide: Another iodoacetate compound used for enzyme inhibition but with different reactivity.
Uniqueness
2-Butoxyethyl iodoacetate is unique due to its combination of a butoxyethyl chain and an iodoacetate group, which provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
56521-89-2 |
|---|---|
Fórmula molecular |
C8H15IO3 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |
Clave InChI |
SSOLLTOWDZPVGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


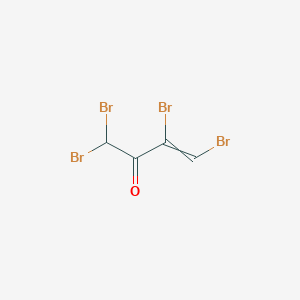
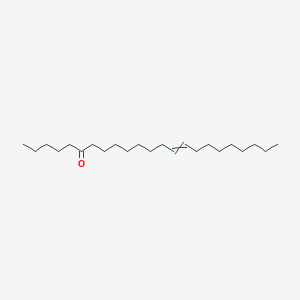
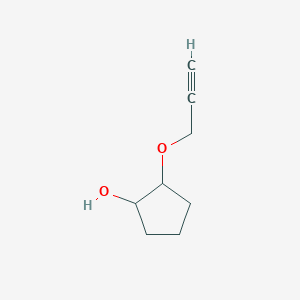
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
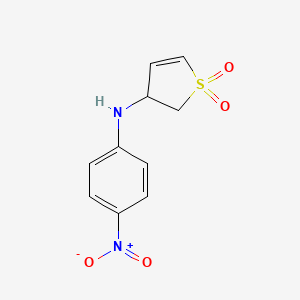
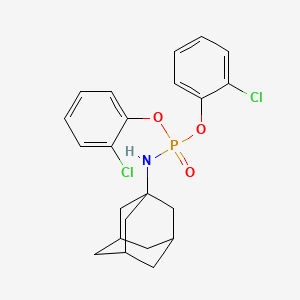
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
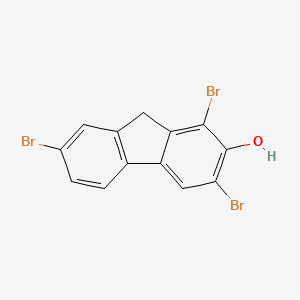
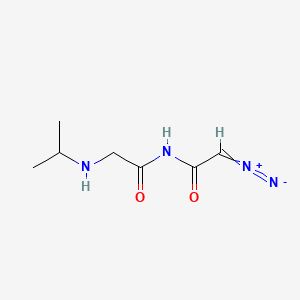

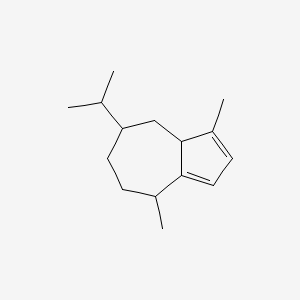
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
